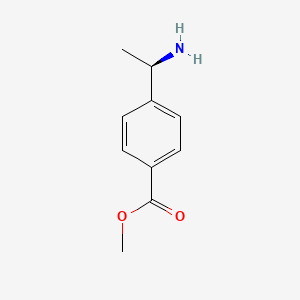

(R)-Methyl 4-(1-aminoethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(1R)-1-aminoethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYGLHLLQZGWPT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590820 | |

| Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912342-10-0 | |

| Record name | Methyl 4-[(1R)-1-aminoethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (R)-Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating a primary amine, a methyl ester, and a chiral center, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its known physicochemical properties, offering a critical resource for researchers utilizing this compound in their work. While experimental data for some properties of this specific enantiomer are not widely published, this guide also details the standard experimental protocols for their determination.

Chemical Structure and Identification

The chemical structure of (R)-Methyl 4-(1-aminoethyl)benzoate consists of a benzene ring substituted at the 1 and 4 positions with a methyl ester group and a (R)-1-aminoethyl group, respectively. The presence of a stereocenter at the carbon atom adjacent to the amino group is a key feature of this molecule.[1]

| Identifier | Value |

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[1][2] |

| CAS Number | 912342-10-0[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂[1][2] |

| Molecular Weight | 179.22 g/mol [1][2] |

| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N[1][2] |

| Canonical SMILES | C--INVALID-LINK--N |

Physicochemical Properties

A summary of the available and computed physicochemical data for (R)-Methyl 4-(1-aminoethyl)benzoate is presented below. It is important to note that some of the following data are computed estimates and should be confirmed by experimental analysis for critical applications.

| Property | Value/Information |

| Physical Form | White to Yellow Sticky Oil to Solid or Solid |

| Boiling Point | 281.5 °C at 760 mmHg[3] |

| Melting Point | Not experimentally determined in the reviewed literature. |

| Solubility | Not experimentally determined in the reviewed literature. The related achiral compound, methyl 4-aminobenzoate, is soluble in alcohol and ether, and slightly soluble in water.[4] |

| pKa | Not experimentally determined in the reviewed literature. |

| LogP (Computed) | 1.6 (XLogP3)[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. Due to the para-substitution pattern, two distinct doublets would be expected.

-

Methine Proton (-CH(NH₂)-): A quartet in the aliphatic region, coupled to the adjacent methyl protons.

-

Methyl Protons (-CH₃): A doublet in the aliphatic region, coupled to the methine proton.

-

Ester Methyl Protons (-OCH₃): A singlet in the aliphatic region.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).

-

Methine Carbon (-CH(NH₂)-): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region.

-

Ester Methyl Carbon (-OCH₃): A signal in the aliphatic region.

Mass Spectrometry (MS)

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.22).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups, such as the ester methyl group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the C-C bond adjacent to the amino group.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of (R)-Methyl 4-(1-aminoethyl)benzoate.

Melting Point Determination

The melting point is determined by packing a small amount of the finely powdered solid into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Determination

Qualitative solubility is determined by adding a small, pre-weighed amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature. The mixture is agitated, and the sample is classified as soluble, partially soluble, or insoluble based on visual observation. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, often by HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa of the primary amine can be determined by potentiometric titration. A solution of (R)-Methyl 4-(1-aminoethyl)benzoate in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

NMR Spectroscopic Analysis

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A standard internal reference, such as tetramethylsilane (TMS), is often added. The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mass Spectrometric Analysis

A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and may fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. This provides the molecular weight and information about the compound's fragmentation pattern.

Conclusion

References

(R)-Methyl 4-(1-aminoethyl)benzoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester. It features a benzene ring substituted with a methyl ester group and an (R)-configured 1-aminoethyl group.[1] This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry is often crucial for the biological activity of more complex molecules synthesized from it.[2]

Physicochemical Properties

The fundamental molecular properties of (R)-Methyl 4-(1-aminoethyl)benzoate have been computationally determined and are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[3][4] |

| Molecular Weight | 179.22 g/mol | PubChem, Benchchem[1][2][3] |

Methodologies

The data presented in this document are based on computational models and standard analytical data available in public chemical databases.

-

Molecular Formula Determination: The formula is derived from the known structure of the molecule, which is confirmed by various spectroscopic methods in practice (though not detailed here). Each atom is counted to determine the elemental composition.

-

Molecular Weight Calculation: The molecular weight is computed based on the molecular formula using standard atomic weights. As per PubChem, the value of 179.22 g/mol is a computed property.[3][4]

Data Relationships

The relationship between the compound's name, its elemental composition (formula), and its mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.

References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]

- 3. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 20134240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-[(1R)-1-aminoethyl]benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-[(1R)-1-aminoethyl]benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via asymmetric reductive amination and its analysis by chiral High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document explores its application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes, with a focus on the mechanism of action of these drugs.

Introduction

Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological profile. Methyl 4-[(1R)-1-aminoethyl]benzoate is a primary amine with a single stereocenter, making it an essential chiral synthon for the construction of more complex enantiomerically pure molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals where a specific stereoisomer is responsible for the desired therapeutic effect.[1]

Chemical and Physical Properties

Methyl 4-[(1R)-1-aminoethyl]benzoate is a chiral aromatic ester.[1] The presence of both an amino group and a methyl ester functionality imparts it with versatile chemical reactivity, allowing for a range of chemical transformations.[1]

| Property | Value |

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[2] |

| CAS Number | 912342-10-0[2] |

| Molecular Formula | C₁₀H₁₃NO₂[2] |

| Molecular Weight | 179.22 g/mol [2] |

| Canonical SMILES | C--INVALID-LINK--N[2] |

| InChI Key | XSYGLHLLQZGWPT-SSDOTTSWSA-N[2] |

| Physical Form | White to Yellow Sticky Oil to Solid or Solid[3] |

| Boiling Point | 281.5 °C at 760 mmHg[4] |

| Storage Conditions | 2-8°C, protected from light, dry, sealed[4] |

Synthesis

The primary route for the synthesis of Methyl 4-[(1R)-1-aminoethyl]benzoate is the asymmetric reductive amination of the prochiral ketone, Methyl 4-acetylbenzoate. This transformation can be achieved with high enantioselectivity using biocatalysis, specifically with ω-transaminases.[5][6]

Experimental Protocol: Asymmetric Reductive Amination using ω-Transaminase

This protocol is a representative procedure based on established methods for the asymmetric synthesis of chiral amines from ketones using ω-transaminases.[6][7]

Materials:

-

Methyl 4-acetylbenzoate

-

(R)-selective ω-transaminase (e.g., from Arthrobacter sp.)[7]

-

Amino donor (e.g., (R)-α-methylbenzylamine, D-alanine, or isopropylamine)[7]

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Phosphate buffer (e.g., 100 mM, pH 8.0)[7]

-

Organic co-solvent (e.g., DMSO)

-

Ammonium hydroxide (for pH adjustment and work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve Methyl 4-acetylbenzoate in a minimal amount of a suitable organic co-solvent (e.g., DMSO).

-

Add the phosphate buffer and the amino donor to the reaction vessel.

-

Add the (R)-selective ω-transaminase and the PLP cofactor to the mixture.

-

Adjust the pH of the reaction mixture to the optimal pH for the enzyme (typically around pH 8.0) using a suitable base.[7]

-

Maintain the reaction at the optimal temperature for the enzyme (e.g., 35-40 °C) with gentle agitation.[7]

-

Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess.

-

Once the reaction has reached the desired conversion, quench the reaction by adjusting the pH to >10 with ammonium hydroxide.

-

Extract the product, Methyl 4-[(1R)-1-aminoethyl]benzoate, with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis Workflow

Analytical Characterization

The purity and enantiomeric excess of Methyl 4-[(1R)-1-aminoethyl]benzoate are critical for its use in pharmaceutical synthesis. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a general method for the chiral separation of aromatic amines and can be adapted for Methyl 4-[(1R)-1-aminoethyl]benzoate.[8][9]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).[8]

Mobile Phase:

-

A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and analyte.

-

A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.

Procedure:

-

Prepare a standard solution of racemic Methyl 4-(1-aminoethyl)benzoate and a sample of the synthesized (R)-enantiomer in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.

-

Inject the synthesized sample to determine the enantiomeric excess.

-

Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 230-254 nm).

Spectroscopic Data

1H NMR:

-

A quartet for the methine proton (CH-NH₂) coupled to the methyl group.

-

A doublet for the methyl group (CH₃-CH).

-

A singlet for the methyl ester protons (COOCH₃).

-

Aromatic protons appearing as two doublets in the para-substituted benzene ring.

-

A broad singlet for the amine protons (NH₂).

13C NMR:

-

A signal for the carbonyl carbon of the ester.

-

Signals for the aromatic carbons.

-

A signal for the methine carbon attached to the nitrogen.

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methyl carbon of the ester.

FTIR:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching vibration for the ester.

-

C-N stretching vibration.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ).

Applications in Drug Development

Methyl 4-[(1R)-1-aminoethyl]benzoate is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[4]

DPP-4 Inhibitors: Sitagliptin and Saxagliptin

While the direct synthesis of commercial drugs like Sitagliptin and Saxagliptin from Methyl 4-[(1R)-1-aminoethyl]benzoate is proprietary information, the structural similarity of the chiral amine moiety in these drugs to this building block is evident. The (R)-amino group is crucial for their biological activity.

Mechanism of Action of DPP-4 Inhibitors

The therapeutic effect of DPP-4 inhibitors is based on their ability to enhance the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11]

Signaling Pathway:

-

Food Intake: In response to food intake, incretin hormones (GLP-1 and GIP) are released from the gut.[12]

-

Incretin Action: These hormones stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the release of glucagon from the pancreatic α-cells.[13][14]

-

DPP-4 Inactivation: The enzyme DPP-4 rapidly degrades GLP-1 and GIP, terminating their insulinotropic effects.[15][16]

-

DPP-4 Inhibition: Sitagliptin and Saxagliptin act as competitive inhibitors of DPP-4, preventing the degradation of incretins.[11][13]

-

Therapeutic Effect: By prolonging the action of GLP-1 and GIP, DPP-4 inhibitors increase insulin secretion and reduce glucagon levels, leading to improved glycemic control in patients with type 2 diabetes.[17][18]

Conclusion

Methyl 4-[(1R)-1-aminoethyl]benzoate is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its efficient and stereoselective synthesis, primarily through biocatalytic reductive amination, allows for the construction of enantiomerically pure drug molecules. The analytical methods outlined in this guide are crucial for ensuring the quality and stereochemical integrity of this key intermediate. Its application in the synthesis of DPP-4 inhibitors highlights the critical role of chiral synthons in developing effective therapies for prevalent diseases such as type 2 diabetes. Further research into novel synthetic routes and applications of this versatile molecule is warranted.

References

- 1. proteopedia.org [proteopedia.org]

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]

- 5. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 13. Sitagliptin - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 15. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. droracle.ai [droracle.ai]

- 18. Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and applications in drug development, with a focus on its role as a precursor to compounds targeting neurological disorders. Detailed experimental protocols for its synthesis and characterization are also presented.

Introduction

Chirality is a fundamental aspect of medicinal chemistry, with the stereochemistry of a drug molecule often dictating its pharmacological and toxicological profile. (R)-Methyl 4-(1-aminoethyl)benzoate is a prime example of a chiral intermediate that provides a stereochemically defined scaffold for the synthesis of complex drug molecules.[1] Its (R)-configuration at the benzylic amine is crucial for the enantioselectivity of the final API. This guide will delve into the key aspects of this compound, from its fundamental properties to its practical applications in drug synthesis.

Structure and Stereochemistry

The structure of (R)-Methyl 4-(1-aminoethyl)benzoate consists of a central benzene ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is located at the 4-position, while a (R)-1-aminoethyl group [-CH(NH₂)CH₃] is at the 1-position. The chiral center is the carbon atom of the ethyl group that is bonded to the amino group, the methyl group, the phenyl ring, and a hydrogen atom. The "(R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties of (R)-Methyl 4-(1-aminoethyl)benzoate is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate | [2] |

| CAS Number | 912342-10-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Boiling Point | 281.5 ± 15.0 °C (Predicted) | [3] |

| Appearance | White to Yellow Sticky Oil to Solid or Solid | |

| Storage | 2-8°C, protected from light, dry, sealed | [3] |

Note: Some physical properties, such as melting point and specific optical rotation, are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Characterization

The enantioselective synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate is crucial for its use in pharmaceutical manufacturing. The most common and efficient method is the asymmetric reductive amination of a prochiral ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (R)-Methyl 4-(1-aminoethyl)benzoate points to methyl 4-acetylbenzoate as a readily available starting material. The key transformation is the stereoselective introduction of the amine group.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a general procedure for the asymmetric reductive amination of methyl 4-acetylbenzoate using a chiral catalyst. The specific catalyst and conditions may require optimization.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Chiral catalyst (e.g., a chiral ruthenium or iridium complex)

-

Reducing agent (e.g., hydrogen gas, formic acid/triethylamine)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.

-

Add the ammonia source to the reaction mixture.

-

Introduce the reducing agent. If using hydrogen gas, pressurize the vessel to the appropriate pressure.

-

Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-Methyl 4-(1-aminoethyl)benzoate.

Characterization

The identity and purity of the synthesized (R)-Methyl 4-(1-aminoethyl)benzoate should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the benzylic proton, and the methyl and amino groups of the ethyl chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine), C=O stretching (ester), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Chiral HPLC | Separation of the (R) and (S) enantiomers to determine the enantiomeric excess (ee). |

Applications in Drug Development

(R)-Methyl 4-(1-aminoethyl)benzoate is a valuable intermediate for the synthesis of chiral pharmaceuticals, particularly for neurological disorders.[3] While its use in the synthesis of numerous proprietary compounds is likely, a notable example is its potential as a key building block for cholinesterase inhibitors.

Role as an Intermediate for Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other dementias.[4] One such drug is Rivastigmine, which functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] The stereochemistry of the amine is critical for the drug's efficacy. While various synthetic routes to Rivastigmine exist, the chiral amine moiety is a key component. The structure of (R)-Methyl 4-(1-aminoethyl)benzoate provides a suitable scaffold that, through further synthetic modifications, could lead to the core structure of Rivastigmine and related compounds.

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of action of cholinesterase inhibitors like Rivastigmine is the potentiation of cholinergic neurotransmission.[6] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft.[7] In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic signaling.[7][8]

Experimental Workflow: Synthesis to Analysis

The overall workflow from synthesis to the final, characterized (R)-Methyl 4-(1-aminoethyl)benzoate involves several key stages.

References

- 1. (R)-Methyl 4-(1-aminoethyl)benzoate | 912342-10-0 | Benchchem [benchchem.com]

- 2. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Methyl 4-(1-aminoethyl)benzoate [myskinrecipes.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 6. ptmasterguide.com [ptmasterguide.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]

A Technical Guide to Enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate for the Pharmaceutical Sciences

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate, a key chiral building block in pharmaceutical synthesis. This document details its commercial availability, physicochemical properties, synthesis, and analytical characterization, with a focus on providing practical information for researchers and drug development professionals.

Commercial Availability and Supplier Information

(R)-Methyl 4-(1-aminoethyl)benzoate is available from several commercial suppliers, catering to a range of research and development needs. The purity and available quantities vary by supplier, and it is crucial to select a source that meets the specific requirements of your application.

| Supplier | Distributor | Purity | Enantiomeric Excess (ee) | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |

| Apollo Scientific | CymitQuimica | 95% | 99% | 912342-10-0 | 179.22 | 2-8°C |

| MySkinRecipes | 98% | 912342-10-0 | 179.22 | 2-8°C, protected from light, dry, sealed[1] | ||

| Benchchem | 912342-10-0 | 179.22 | ||||

| Ambeed | Sigma-Aldrich | 97% | 80051-07-6 (racemate) | 179.22 | 2-8°C, inert atmosphere[2] | |

| SINFOO Chemical Solutions | 912342-10-0 | 179.22 |

Note: The CAS number 80051-07-6 corresponds to the racemic mixture of Methyl 4-(1-aminoethyl)benzoate[2]. For enantiopure (R)-isomer, the correct CAS number is 912342-10-0.

Physicochemical and Spectral Data

This chiral aromatic ester is a valuable synthetic intermediate due to the presence of both a primary amine and a methyl ester functional group.

| Property | Value |

| IUPAC Name | methyl 4-[(1R)-1-aminoethyl]benzoate[3] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1][3] |

| Boiling Point | 281.5 °C at 760 mmHg[1] |

| CAS Number | 912342-10-0[1][3] |

As of the latest literature review, detailed, publicly available 1H NMR, 13C NMR, and mass spectrometry spectra specifically assigned to (R)-Methyl 4-(1-aminoethyl)benzoate are not readily found in common databases. Researchers should perform their own spectral analysis for confirmation upon purchase or synthesis.

Synthesis of Enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate

The enantioselective synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate is of significant interest. The most prominent and industrially scalable method is the asymmetric transamination of the prochiral ketone, methyl 4-acetylbenzoate.

General Workflow for Asymmetric Transamination

The overall transformation involves the conversion of a ketone to a chiral amine using a transaminase enzyme. This process is highly efficient and selective.

Caption: Asymmetric transamination workflow.

Detailed Experimental Protocol: Asymmetric Transamination

The following is a representative experimental protocol based on common practices for asymmetric transamination reactions. Specific parameters may require optimization depending on the chosen transaminase.

Materials:

-

Methyl 4-acetylbenzoate

-

(R)-selective ω-transaminase

-

Pyridoxal 5'-phosphate (PLP)

-

Isopropylamine (or other suitable amine donor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.5-8.5)

-

Organic solvent (e.g., MTBE or ethyl acetate) for extraction

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of the buffer and add pyridoxal 5'-phosphate (PLP) to a final concentration of ~1 mM.

-

Enzyme Addition: Add the (R)-selective ω-transaminase to the buffer solution. The enzyme loading is typically in the range of 1-10% (w/w) relative to the substrate.

-

Substrate and Co-substrate Addition: Add the amine donor, isopropylamine, to the reaction mixture. The prochiral ketone, methyl 4-acetylbenzoate, is then added. The substrate concentration is typically in the range of 10-100 g/L.

-

Reaction Conditions: Maintain the reaction mixture at a constant temperature, typically between 30-50 °C, with gentle agitation. The pH of the reaction should be monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

-

Work-up and Purification: Once the reaction has reached completion, the enzyme can be removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is extracted with an organic solvent like MTBE or ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or crystallization if necessary.

Analytical Methods for Enantiopurity Determination

The determination of enantiomeric purity is critical for any application involving chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method Development Workflow

A systematic approach is required to develop a robust chiral HPLC method. This involves screening different chiral stationary phases (CSPs) and mobile phases.

Caption: Chiral HPLC method development workflow.

Recommended Chiral HPLC Conditions (Starting Point)

While a specific validated method for (R)-Methyl 4-(1-aminoethyl)benzoate is not widely published, the following conditions can serve as a good starting point for method development, based on the analysis of similar chiral amines.

-

Column: A polysaccharide-based chiral stationary phase is often a good first choice. Examples include columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

-

Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A small amount of an amine additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes. A typical starting gradient could be 90:10 (Hexane:IPA) with 0.1% DEA.

-

Mobile Phase (Reversed Phase): A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol. This mode is particularly useful for LC-MS applications.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~230-254 nm).

-

Temperature: Ambient or controlled at 25 °C.

Application in Drug Development: A Hypothetical Signaling Pathway

Let's consider a hypothetical antagonist, "Gemini-azepine," for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. The (R)-chiral center introduced from our starting material could be crucial for the high-affinity binding to the receptor.

Hypothetical Signaling Pathway Modulation by "Gemini-azepine"

The D2 receptor is a Gi-coupled GPCR. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist like "Gemini-azepine" would block this action.

Caption: Modulation of the D2R signaling pathway.

In this hypothetical scenario, the synthesis of "Gemini-azepine" would rely on the stereochemically defined core provided by (R)-Methyl 4-(1-aminoethyl)benzoate to ensure selective and potent antagonism at the D2 receptor, thereby alleviating symptoms of psychosis. This highlights the critical role of such chiral building blocks in modern drug discovery and development.

References

Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Chiral 4-(1-aminoethyl)benzoate derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a stereocenter in the 1-aminoethyl moiety introduces chirality, which is a critical factor in the biological activity of many pharmaceuticals. This technical guide provides a comprehensive review of the available literature on the synthesis, characterization, and potential applications of these compounds, with a focus on methodologies relevant to drug development. While specific quantitative data for this exact class of compounds is limited in publicly accessible literature, this review extrapolates from closely related structures and established chemical principles to provide a thorough overview for researchers.

Synthesis of Chiral 4-(1-Aminoethyl)benzoate Derivatives

The synthesis of enantiomerically pure 4-(1-aminoethyl)benzoate derivatives can be approached through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess. A common precursor for this approach is ethyl 4-acetylbenzoate, which can be enantioselectively reduced to the corresponding chiral alcohol, a key intermediate for the desired amine.

Experimental Workflow: Asymmetric Transfer Hydrogenation

A Technical Guide to the Safe Handling of Aromatic Amines for Laboratory Professionals

Introduction

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring. They are fundamental intermediates in the synthesis of a vast array of commercial products, including dyes, pigments, pesticides, pharmaceuticals, and polymers.[1][2][3] However, their utility is matched by their significant toxicological properties. Many aromatic amines are known or suspected carcinogens, mutagens, and potent systemic toxicants, posing considerable risks to researchers and professionals in drug development and chemical synthesis.[1][4]

Exposure can occur through inhalation of vapors, absorption through the skin, or ingestion.[2] The lipophilic nature of most aromatic amines facilitates rapid absorption through the skin.[2] Due to these inherent dangers, a comprehensive understanding and strict implementation of safety protocols are imperative to minimize health risks and ensure a safe laboratory environment.[1][2] This guide provides an in-depth overview of the hazards, handling precautions, emergency procedures, and relevant experimental protocols associated with aromatic amines.

Hazards and Toxicity

The primary health hazards associated with aromatic amines stem from their metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA. This interaction is a critical initiating event in their carcinogenic and mutagenic effects.[1]

-

Carcinogenicity and Mutagenicity: A significant number of aromatic amines are classified as carcinogens.[4][5] The International Agency for Research on Cancer (IARC) has evaluated several aromatic amines, classifying agents like 2-Naphthylamine and Benzidine as Group 1, "carcinogenic to humans," and others like Aniline as Group 2A, "probably carcinogenic to humans."[5][6] Occupational exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[2]

-

Methemoglobinemia: A common systemic effect of exposure to aromatic amines is methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron in hemoglobin to the ferric state, rendering it unable to transport oxygen. The principal symptom is cyanosis (a bluish discoloration of the skin and blood), accompanied by headache, dizziness, and shortness of breath in severe cases.

-

Other Toxic Effects: Aromatic amines can also cause allergic skin reactions, respiratory irritation, and damage to the liver and kidneys.[7][8]

Routes of Exposure

-

Skin Absorption: Aromatic amines are readily absorbed through intact skin, making dermal contact a significant route of exposure.[2]

-

Inhalation: Volatile aromatic amines can be inhaled, leading to rapid systemic absorption via the respiratory system.[2][7]

-

Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.[2]

Occupational Exposure Limits

To mitigate risks, regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs).

| Aromatic Amine | CAS Number | OSHA PEL (TWA 8-hr) | NIOSH REL (TWA 10-hr) | ACGIH TLV (TWA 8-hr) | Carcinogen Classification |

| Aniline | 62-53-3 | 5 ppm (skin)[9] | Ca (Lowest Feasible) | 2 ppm (skin) | IARC Group 2A[5] |

| o-Toluidine | 95-53-4 | 5 ppm (skin) | Ca (Lowest Feasible) | 2 ppm (skin) | IARC Group 1 |

| 2-Naphthylamine | 91-59-8 | Ca (Regulated)[6] | Ca (Regulated)[6] | A1 (No TLV)[6] | IARC Group 1, NTP "Known"[6] |

| Benzidine | 92-87-5 | Ca (Regulated) | Ca (Regulated) | A1 (No TLV) | IARC Group 1, NTP "Known" |

| 4-Aminobiphenyl | 92-67-1 | Ca (Regulated) | Ca (Regulated) | A1 (No TLV) | IARC Group 1, NTP "Known" |

Ca: Carcinogen; (skin): Potential for significant contribution to the overall exposure by the cutaneous route; A1: Confirmed Human Carcinogen; TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Signaling Pathway for Carcinogenicity

The carcinogenicity of many aromatic amines is not due to the parent compound itself but rather its metabolic products. The process begins with metabolic activation, primarily in the liver, leading to the formation of reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Caption: Metabolic activation pathway of an aromatic amine leading to carcinogenesis.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for safely handling aromatic amines.

Engineering and Administrative Controls

-

Ventilation: All work with aromatic amines should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.

-

Risk Assessment: A thorough risk assessment must be performed before beginning any new procedure involving aromatic amines.[10]

-

Training: All personnel must receive training on the specific hazards of the aromatic amines they will be working with, as well as on safe handling and emergency procedures.[10]

-

Designated Areas: Work with potent carcinogens like 2-naphthylamine and benzidine should be restricted to designated areas with controlled access.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[10][11]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are required to protect against splashes.[7][12]

-

Protective Clothing: A lab coat should be worn and kept buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is necessary. Contaminated work clothing should not be taken home.[7]

-

Gloves: Selecting the correct glove material is critical, as no single glove type protects against all chemicals.[12] Always inspect gloves for damage before use and remove them without touching the outer surface.[7]

| Glove Material | General Suitability for Aromatic Amines | Comments |

| Nitrile | Fair to Good | Resistance can vary significantly with the specific amine and glove thickness. Not suitable for all amines or prolonged exposure.[12] |

| Neoprene | Good | Offers good resistance to a broad range of chemicals, including many amines.[12] |

| Butyl Rubber | Excellent | Often recommended for handling aniline and similar aromatic amines. |

| Viton® | Excellent | Provides excellent resistance but can be less flexible and more expensive. |

| Natural Rubber (Latex) | Poor | Generally not recommended due to poor chemical resistance and potential for allergic reactions.[12] |

Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the aromatic amine being used. A study on aniline permeation highlighted that breakthrough times can vary widely among different glove materials.[13]

Storage Requirements

Proper storage is crucial to prevent accidental release and degradation.

-

Containers: Store in tightly sealed, properly labeled containers.[7][11][14]

-

Ventilation: Store in a cool, dry, well-ventilated area.[7][11]

-

Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[11] Concentrated acids and bases should be stored in separate cabinets.[15]

-

Temperature: To maintain stability and minimize volatility, storage temperatures should generally be kept below 30°C (86°F).[14]

Emergency Procedures

Established emergency protocols are critical for responding to spills or personnel exposure.[10]

Personnel Exposure

Immediate action is required following any exposure.

-

Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[10][16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[7][10] Seek medical attention if symptoms develop.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Caption: Workflow for responding to personnel exposure to aromatic amines.

Spill Management

-

Small Spills: Absorb the spill with an inert material like vermiculite, sand, or spill pillows.[2] Place the absorbed material in a sealed container for disposal as hazardous waste. Clean the area with a decontamination solution.

-

Large Spills: Evacuate the area immediately. Alert emergency personnel. Prevent the spill from entering drains or waterways.[7] Dikes or sandbags can be used for containment.[2]

Decontamination and Waste Disposal

-

Decontamination: Surfaces and equipment can be decontaminated using specialized cleaning solutions.[17] A common procedure involves wetting the area with a cleaning solution, followed by applying a decontamination solution (e.g., containing glutaraldehyde) and allowing it to react for at least 5 minutes before rinsing with water.[17]

-

Waste Disposal: All waste containing aromatic amines, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[2][18] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Protocols

Protocol: Surface Contamination Detection

This protocol describes a colorimetric method to detect aromatic amine contamination on surfaces using a commercially available swipe kit.

Methodology:

-

Preparation: Don appropriate PPE, including gloves compatible with the cleaning/developing solutions. Ensure the area is well-ventilated.[17]

-

Sampling: a. Wipe the target surface (e.g., workbench, equipment handle) with the cloth portion of the skin/surface swipe indicator.[17] b. For surfaces, lightly spray the area with a cleaning solution and wait 30 seconds before wiping with the indicator swipe.[17]

-

Development: a. Pour a small amount (approx. 1/4 inch) of the developing solution into the provided cup.[17] b. Place the swipe indicator into the cup, cloth end down.[17] c. The developing solution will wick up the strip.

-

Analysis: a. Allow 3 minutes for color development.[17] b. A color change on the detection strip indicates the presence of aromatic amine contamination. The specific color may correspond to the type of amine (e.g., red for MDA, blue/green for Ethacure).[17]

-

Verification: After decontamination procedures, re-test the surface with a new swipe to verify that the cleaning was effective.[17]

Protocol: Glove Permeation Testing (Modified ASTM F739)

This protocol outlines a method to determine the breakthrough time for an aromatic amine through a protective glove material, adapted from standard permeability testing procedures.[13]

Methodology:

-

Apparatus Setup: a. A permeation cell is used, which consists of two chambers separated by the glove material to be tested. b. The "challenge" chamber will contain the liquid aromatic amine. c. The "collection" chamber will have a collection medium (e.g., air, nitrogen) passing through it to a detection system.

-

Glove Material Preparation: a. Cut a sample from the palm or cuff of the glove being tested. b. Inspect the sample for any imperfections. c. Mount the sample between the two chambers of the permeation cell, ensuring a tight seal.

-

Permeation Test: a. Introduce the liquid aromatic amine into the challenge chamber, ensuring it is in full contact with the glove material's outer surface. b. Start the flow of the collection medium through the collection chamber at a fixed rate. c. Continuously monitor the effluent from the collection chamber using an appropriate analytical instrument (e.g., Gas Chromatography with a suitable detector) to detect the presence of the aromatic amine.

-

Data Analysis: a. Breakthrough Time: The time elapsed from the initial contact of the amine with the glove material to the moment it is first detected on the collection side at a specified rate (e.g., 0.1 µg/cm²/min) is recorded as the breakthrough time. b. Permeation Rate: The steady-state permeation rate can be calculated once the concentration in the collection medium becomes constant.

Caption: Experimental workflow for determining glove breakthrough time.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. international.skcinc.com [international.skcinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osha.gov [osha.gov]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. hsa.ie [hsa.ie]

- 13. tandfonline.com [tandfonline.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]

- 16. skcinc.com [skcinc.com]

- 17. skcltd.com [skcltd.com]

- 18. tri-iso.com [tri-iso.com]

An In-depth Technical Guide on the Spectral Data of (R)-Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for (R)-Methyl 4-(1-aminoethyl)benzoate, a chiral building block of significant interest in pharmaceutical and organic synthesis. Due to the limited availability of published, experimentally-derived spectra for this specific enantiomer, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide also includes detailed experimental protocols for acquiring such spectral data.

Chemical Structure and Properties

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral molecule with the following key characteristics:

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

-

IUPAC Name: methyl 4-[(1R)-1-aminoethyl]benzoate[1]

-

CAS Number: 912342-10-0[1]

The structure consists of a central benzene ring substituted with a methyl ester group and a chiral 1-aminoethyl group at the para position. The "(R)" designation specifies the absolute stereochemistry at the chiral center.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (R)-Methyl 4-(1-aminoethyl)benzoate. These predictions are derived from the known spectral data of analogous compounds, including methyl 4-aminobenzoate and other substituted methyl benzoates.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |

| ~7.35 | Doublet | 2H | Aromatic (ortho to -CH(NH₂)CH₃) |

| ~4.15 | Quartet | 1H | Methine (-CH (NH₂)CH₃) |

| 3.85 | Singlet | 3H | Methyl Ester (-COOCH₃) |

| ~1.60 | Broad Singlet | 2H | Amine (-NH₂) |

| ~1.35 | Doublet | 3H | Methyl (-CH(NH₂)CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | Carbonyl (-C OOCH₃) |

| ~149 | Aromatic (ipso to -CH(NH₂)CH₃) |

| ~129 | Aromatic (ortho to -COOCH₃) |

| ~128 | Aromatic (ipso to -COOCH₃) |

| ~126 | Aromatic (ortho to -CH(NH₂)CH₃) |

| ~52 | Methine (-C H(NH₂)CH₃) |

| ~51 | Methyl Ester (-COOC H₃) |

| ~25 | Methyl (-CH(NH₂)CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C Stretch |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

| ~850 | Strong | Para-disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | High | [M - CH₃]⁺ |

| 120 | High | [M - COOCH₃]⁺ |

| 106 | Moderate | [M - CH(NH₂)CH₃ - H]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for (R)-Methyl 4-(1-aminoethyl)benzoate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-Methyl 4-(1-aminoethyl)benzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

-

Ionization:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

-

Electron Impact (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. This can be useful for structural elucidation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of (R)-Methyl 4-(1-aminoethyl)benzoate.

Caption: Workflow for the spectral analysis of (R)-Methyl 4-(1-aminoethyl)benzoate.

References

The Cornerstone of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of chiral amino acid esters in the advancement of synthetic chemistry and drug development. From the foundational discoveries of Emil Fischer to the sophisticated asymmetric synthesis methodologies of the 21st century, this document provides a comprehensive overview of the history, synthesis, and application of these crucial chiral building blocks.

A Historical Perspective: From Fischer's Vision to Modern Synthesis

The story of chiral amino acid esters is intrinsically linked to the pioneering work of German chemist Emil Fischer at the turn of the 20th century. Faced with the challenge of separating and identifying individual amino acids from complex protein hydrolysates, Fischer devised a groundbreaking method. He converted the mixture of amino acids into their corresponding esters, which, being more volatile, could be separated by fractional distillation under reduced pressure. This seminal work not only provided a means to isolate and study amino acids but also laid the groundwork for peptide synthesis and the understanding of protein structure.

Fischer's esterification method, now known as the Fischer-Speier esterification , remains a fundamental reaction in organic chemistry. It involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1]

While Fischer's work was revolutionary, it yielded racemic mixtures of amino acid esters. The quest for enantiomerically pure amino acid esters has since driven the development of a vast array of synthetic methodologies, which can be broadly categorized into classical resolution, asymmetric synthesis, and enzymatic methods.

Key Methodologies for the Synthesis of Chiral Amino Acid Esters

The demand for enantiomerically pure amino acid esters in pharmaceuticals and other fine chemicals has spurred the development of highly selective and efficient synthetic routes. This section details the core methodologies employed, providing both quantitative data and experimental protocols for key reactions.

Classical Resolution

Classical resolution relies on the separation of enantiomers from a racemic mixture. One common approach is the diastereomeric salt formation, where the racemic amino acid or its derivative is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Another powerful resolution technique is enzymatic kinetic resolution . This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. For example, a lipase can selectively hydrolyze the L-amino acid ester from a racemic mixture, leaving the D-amino acid ester unreacted.[2][3]

Table 1: Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters

| Amino Acid Ester Substrate | Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Unreacted Ester | Reference |

| D,L-Homophenylalanine methyl ester | Pseudomonas sp. | Toluene | 50 | >99 (D) | [2] |

| (±)-Methyl 3-aminobutanoate | Candida antarctica Lipase B | n-Hexane | 45 | 85 (R) | [4] |

| (±)-Methyl 3-amino-3-phenylpropanoate | Candida antarctica Lipase B | 2-Methyl-2-butanol | 50 | >99 (R) | [4] |

| (±)-1-(2-Furyl)ethanol acetate | Candida antarctica Lipase B | Diisopropyl ether | 50 | >99 (S) | [5] |

Asymmetric Synthesis

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer. This is often achieved using chiral catalysts or auxiliaries.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The development of asymmetric versions of the Strecker reaction has been a significant area of research, providing access to a wide range of chiral α-amino acids and their derivatives.[6][7]

Table 2: Asymmetric Strecker Synthesis of α-Aminonitriles

| Aldehyde | Amine | Cyanide Source | Catalyst/Auxiliary | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | - | >99:1 dr | 93 | [6] |

| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | NaCN | >99:1 dr | 76 | [8] | |

| Benzaldehyde | Benzhydrylamine | HCN | Chiral Amido-thiourea | 98% ee (R) | 95 | [7] |

| Isovaleraldehyde | Benzhydrylamine | HCN | Chiral Amido-thiourea | 97% ee (R) | 91 | [7] |

Catalytic asymmetric hydrogenation of prochiral dehydroamino acid esters is one of the most powerful and widely used methods for the synthesis of enantiomerically pure α-amino acid esters. This reaction typically employs chiral transition metal catalysts, most notably those based on rhodium and ruthenium with chiral phosphine ligands.[9][10]

Table 3: Asymmetric Hydrogenation of Dehydroamino Acid Esters

| Substrate | Catalyst | Solvent | Pressure (atm) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R,R-QuinoxP)]BF4 | DCE | 10 | 99 | 98 | [9] |

| Methyl (Z)-α-acetamido-p-chlorocinnamate | [Rh(COD)(R,R-QuinoxP)]BF4 | DCE | 10 | 99 | 97 | [9] |

| Methyl (Z)-α-acetamido-o-chlorocinnamate | [Rh(COD)(R,R-QuinoxP*)]BF4 | DCE | 10 | 99 | 98 | [9] |

| Methyl 2-acetamidoacrylate | [Rh(MonoPhos)]BF4 | Acetone | 1 | 99.4 | >99 | [11] |

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key method for the synthesis of β-amino acid esters. The use of chiral auxiliaries or catalysts allows for the diastereoselective or enantioselective formation of the C-N bond.[10][12]

Table 4: Asymmetric Aza-Michael Addition for the Synthesis of β-Amino Acid Derivatives

| Michael Acceptor | Amine Nucleophile | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (S,S)-(+)-Pseudoephedrine crotonamide | Lithium N-benzyl-N-(α-methylbenzyl)amide | (S,S)-(+)-Pseudoephedrine | 95:5 | 85 | [10] |

| Ethyl 4,4,4-trifluorocrotonate | Aniline | None (solvent-free) | - | 99 | [12] |

| N-Cbz-sulfamate | - | Chiral Guanidine | 87% ee | - | [13] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Fischer-Speier Esterification of an Amino Acid

Objective: To synthesize the methyl ester of an amino acid.

Materials:

-

Amino acid (1.0 eq)

-

Methanol (dried, excess, as solvent)

-

Thionyl chloride (SOCl₂) (1.2 eq) or concentrated sulfuric acid (catalytic)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure (using thionyl chloride): [14]

-

Suspend the amino acid in dried methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The solution should become clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino acid methyl ester.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

Objective: To synthesize an enantiomerically enriched α-aminonitrile.

Materials:

-

Aldehyde (1.0 eq)

-

Chiral amine auxiliary (e.g., (R)-phenylglycine amide) (1.0 eq)

-

Sodium cyanide (NaCN) (1.1 eq)

-

Acetic acid (AcOH) (1.1 eq)

-

Methanol or Water/Methanol mixture

-

Magnetic stirrer, flask.

Procedure: [8]

-

To a flask containing the chiral amine auxiliary in the chosen solvent, add the aldehyde.

-

In a separate flask, dissolve sodium cyanide in the solvent and add acetic acid to generate HCN in situ.

-

Slowly add the cyanide solution to the mixture of the aldehyde and chiral amine.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24-96 hours).

-

If a precipitate forms (crystallization-induced asymmetric transformation), collect the solid by filtration and wash with a cold solvent.

-

The diastereomeric ratio of the resulting α-aminonitrile can be determined by ¹H NMR spectroscopy.

Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester

Objective: To resolve a racemic amino ester into its enantiomers.

Materials:

-

Racemic amino ester (1.0 eq)

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Organic solvent (e.g., toluene, diisopropyl ether)

-

Acyl donor (e.g., ethyl acetate) for acylation, or water for hydrolysis

-

Shaker or magnetic stirrer, flask, filtration setup.

Procedure (for acylation): [15]

-

Dissolve the racemic amino ester in the organic solvent in a flask.

-

Add the immobilized lipase and the acyl donor.

-

Shake or stir the mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Filter off the immobilized lipase (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated amino ester from the unreacted amino ester by column chromatography.

Application in Drug Development: Synthesis of HIV Protease Inhibitors

Chiral amino acid esters are indispensable building blocks in the synthesis of numerous pharmaceuticals, particularly antiviral drugs. The precise stereochemistry of these esters is often critical for the biological activity of the final drug molecule. The syntheses of the HIV protease inhibitors Lopinavir and Boceprevir serve as excellent examples of their application.

Logical Workflow for the Synthesis of Lopinavir

The synthesis of Lopinavir involves the coupling of a chiral diamino alcohol core with two different side chains, one of which is derived from L-valine.[11][16]

Experimental Workflow for a Key Intermediate in Boceprevir Synthesis

Boceprevir, a hepatitis C virus (HCV) protease inhibitor, features a complex bicyclic proline analog. The synthesis of a key intermediate for this moiety often starts from a chiral amino acid ester.[17][18]

Conclusion

The journey of chiral amino acid esters, from their initial discovery as a tool for separating amino acids to their current status as essential building blocks in asymmetric synthesis, highlights a remarkable evolution in chemical science. The methodologies developed for their synthesis, characterized by increasing efficiency and stereoselectivity, have had a profound impact on the pharmaceutical industry, enabling the production of complex and life-saving drugs. As research continues to push the boundaries of catalytic and enzymatic synthesis, the role of chiral amino acid esters in shaping the future of medicine and materials science is set to expand even further.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir) | Semantic Scholar [semanticscholar.org]

- 12. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 14. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 18. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where enantiomeric purity is critical for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate from methyl 4-acetylbenzoate, focusing on a robust method involving the synthesis of a racemic mixture followed by enzymatic kinetic resolution.

Synthesis Overview

The synthesis of (R)-Methyl 4-(1-aminoethyl)benzoate is a multi-step process that begins with the formation of a racemic mixture of methyl 4-(1-aminoethyl)benzoate from methyl 4-acetylbenzoate via reductive amination. The subsequent and key step is the enzymatic kinetic resolution of this racemate. This resolution method leverages the high stereoselectivity of lipases to preferentially acylate the (R)-enantiomer, allowing for the separation of the two enantiomers. The final step involves the deacylation of the (R)-amide to yield the desired (R)-amine.

Reaction Pathway

Caption: Overall synthetic pathway from methyl 4-acetylbenzoate to the target compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic Methyl 4-(1-aminoethyl)benzoate

This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.

Materials:

-

Methyl 4-acetylbenzoate

-

Ammonia (or ammonium salt, e.g., ammonium acetate)

-

Reducing agent (e.g., H₂, Sodium borohydride)

-

Catalyst (if using H₂, e.g., Pd/C, Raney Nickel)

-

Solvent (e.g., Methanol, Ethanol)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a suitable reaction vessel, dissolve methyl 4-acetylbenzoate in the chosen solvent.

-

Add the ammonia source.

-

If using catalytic hydrogenation, add the catalyst.

-

Introduce the reducing agent. For catalytic hydrogenation, pressurize the vessel with hydrogen gas. For chemical reduction, add the reducing agent portion-wise while monitoring the temperature.

-

Allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or HPLC).

-

Upon completion, filter off the catalyst (if applicable).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as distillation or chromatography, to obtain racemic methyl 4-(1-aminoethyl)benzoate.

Protocol 2: Enzymatic Kinetic Resolution and Isolation of (R)-Methyl 4-(1-aminoethyl)benzoate

This protocol details the separation of the enantiomers using a lipase-catalyzed acylation.[1]

Materials:

-